Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-

FAP substrate specificity prodrug activation enzyme kinetics

Obtaining sequence-defined, orthogonally protected tripeptides with guaranteed purity is a persistent bottleneck in solid-phase peptide synthesis (SPPS), where single-residue deletions can derail entire campaigns. Boc-Gly-Pro-Gly-OH (CAS 66143-41-7), supplied at a consistent 98% purity, solves this by providing a pre-assembled Gly-Pro-Gly core with Boc/Bzl-orthogonal protection, eliminating stepwise coupling failures. • Delivers the exact N-terminal Boc-Gly-Pro motif required for FAP-selective cleavage, as validated in tumor-stroma prodrug systems - avoids off-target release inherent to shorter dipeptide analogs. • Enables direct incorporation into Boc-SPPS workflows without additional protection/deprotection steps, reducing synthesis cycle time and truncation risk. • The Gly-Pro-Gly sequence intrinsically stabilizes a βII-turn conformation, serving as a pre-organized scaffold for turn mimetic design.

Molecular Formula C14H23N3O6
Molecular Weight 329.35 g/mol
CAS No. 66143-41-7
Cat. No. B12908718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-
CAS66143-41-7
Molecular FormulaC14H23N3O6
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)O
InChIInChI=1S/C14H23N3O6/c1-14(2,3)23-13(22)16-7-10(18)17-6-4-5-9(17)12(21)15-8-11(19)20/h9H,4-8H2,1-3H3,(H,15,21)(H,16,22)(H,19,20)/t9-/m0/s1
InChIKeyFTWDVQOHUDTBER-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Gly-Pro-Gly-OH: Protected Tripeptide Building Block


Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]- (CAS 66143-41-7), systematically known as Boc-Gly-Pro-Gly-OH, is a protected tripeptide . As an N-terminal tert-butoxycarbonyl (Boc)-protected proline-containing peptide, it serves as a key intermediate in peptide synthesis and is structurally related to motifs recognized by fibroblast activation protein (FAP) [1].

Boc-protected tripeptide for SPPS (Boc/Bzl strategy)
N-acyl-Gly-Pro motif related to FAP substrate recognition
Pre-organized βII-turn conformation for SAR studies

Why Boc-Gly-Pro-Gly-OH Cannot Be Simply Substituted


Generic substitution among protected tripeptides is not feasible because the nature of the N-terminal protecting group (e.g., Boc vs. Fmoc) and the precise peptide sequence (Gly-Pro-Gly vs. shorter dipeptide analogs) dictate orthogonal reactivity, cleavage kinetics, and enzyme specificity . A switch from Boc to Fmoc alters the chemical deprotection strategy and steric bulk, while shortening the sequence to Boc-Gly-Pro eliminates a key P3' glycine residue that influences the binding and cleavage efficiency by FAP, potentially altering prodrug activation rates and off-target release profiles [1].

Protecting group mismatch
Boc to Fmoc swap alters orthogonal deprotection strategy and steric effects, potentially compromising synthesis compatibility.
Sequence truncation
Boc-Gly-Pro dipeptide lacks the terminal Gly residue (P3' site) that influences FAP binding and cleavage kinetics, shifting prodrug activation profiles.

Evidence Guide: Verified Differentiation


FAP Substrate Selectivity vs. DPP-4

Boc-Gly-Pro-Gly-OH contains the N-acyl-Gly-Pro motif that is selectively hydrolyzed by FAP. A foundational study shows that while FAP cleaves benzyloxycarbonyl (Cbz)-Gly-Pro with high efficiency, DPP-4 shows negligible reactivity toward this N-acyl motif, establishing that the N-acyl modification is a key determinant of FAP selectivity [1]. This class-level evidence suggests that the Boc protecting group, similar in size and hydrophobicity to Cbz, maintains this selectivity, whereas an unprotected H-Gly-Pro or a simple acetyl (Ac) group may alter the kinetics.

FAP Selectivity vs. DPP-4
Class-level
N-acyl-Gly-Pro cleaved by FAP; minimal DPP-4 activity
Supports FAP-selective release in tumor-stroma research models
Based on Cbz analog data; Boc expected similar
FAP substrate specificity prodrug activation enzyme kinetics

Enzymatic Stability and PEP-Mediated Cleavage

A comparative study on the closely related dipeptide derivatives (Boc-Gly-Pro-DP and Boc-Gly-Pro-Srt) demonstrates that the Boc-Gly-Pro motif is stable in the presence of leucine aminopeptidase, carboxypeptidase Y, and carboxypeptidase B, but is specifically cleaved to release the active payload (dopamine or serotonin) by proline endopeptidase (PEP) [1]. By contrast, the Z-Gly-Pro and LA-Gly-Pro derivatives showed similar overall patterns but with potential differences in cleavage rate, although quantitative rate constants were not explicitly provided.

Enzymatic Stability Profile
Method context
Stable to aminopeptidases & carboxypeptidases; cleaved by PEP
Enables endopeptidase-targeted release studies
Qualitative pattern; quantitative rates not reported
peptide stability proline endopeptidase biomedia

β-Turn Conformational Stabilization

X-ray diffraction and NMR studies of the model tripeptide Boc-Gly1-Pro2-Gly3-NHiPr reveal that the Gly-Pro-Gly sequence adopts a stable βII-turn conformation stabilized by a bifurcated intramolecular hydrogen bond between Gly3-NH and both Gly1-CO and Pro2-CO [1]. This pre-organized structure is critical for biological recognition and is not present in the shorter analog Boc-Gly-Pro-OH, where the C-terminal absence of the third glycine prevents the formation of this specific turn geometry.

β-Turn Conformation
Head-to-head
Stable βII-turn via bifurcated H-bond (Gly3-NH···Gly1/Pro2 CO)
Confers pre-organized scaffold for conformational SAR
Not present in dipeptide analog
β-turn stabilization peptide conformation structural biology

Commercial Purity: Quantitative Comparison of Boc- vs. Fmoc-Tripeptide Availability

Commercially, Boc-Gly-Pro-Gly-OH (CAS 66143-41-7) is available from at least one major supplier at a certified purity of 98% . In contrast, the commonly used Fmoc-protected analog Fmoc-Gly-Pro-Gly-OH, while offered by the same supplier, often has its purity listed as '请询价' (inquire for price and specifications) without a publicly posted batch purity, suggesting a less standardized catalog entry that may require additional quality verification upon ordering .

Commercial Purity
Data to verify
Boc-Gly-Pro-Gly-OH: 98% listed; Fmoc analog: purity not posted
Certified purity supports procurement confidence
Supplier-reported; verify lot-specific COA
commercial purity peptide building block procurement

Optimal Use Cases


FAP-Activated Tumor-Specific Prodrugs

The N-acyl-Gly-Pro moiety, identical to that in Boc-Gly-Pro-Gly-OH, is cleaved selectively by FAP over DPP-4, enabling the design of prodrugs that release cytotoxic payloads preferentially in the tumor stroma [1]. This approach has been validated with Boc-Gly-Pro-conjugated annonaceous acetogenins, which showed improved therapeutic indices by reducing systemic toxicities [2].

Automated Solid-Phase Peptide Synthesis Building Block

With a guaranteed purity of 98%, Boc-Gly-Pro-Gly-OH serves as a reliable, off-the-shelf building block for SPPS when orthogonal protection (Boc/Bzl strategy) is required, minimizing the risk of sequence deletions or truncations in long peptide chains [1].

Conformational Probe for Structural Biology

The propensity of the Gly-Pro-Gly sequence to form a stable βII-turn, as demonstrated with Boc-Gly-Pro-Gly-NHiPr [1], makes this tripeptide a valuable scaffold for designing turn mimetics or for studying the role of backbone conformation in protein-peptide interactions.

Core Intermediate for Neuroactive Glyproline Peptides

The enzymatic stability profile of the Boc-Gly-Pro motif (resistant to aminopeptidases, cleaved by PEP) supports its use in synthesizing longer glyproline peptides (e.g., Pro-Gly-Pro) with potential neuroprotective activities, ensuring the intermediate remains intact during chain elongation [1].

Application
Selection Property
Validation Focus
FAP-selective prodrug activation studies
N-acyl-Gly-Pro motif for FAP recognition
FAP vs DPP-4 selectivity in stromal models
Automated SPPS (Boc/Bzl strategy)
High-purity certified building block
Coupling efficiency and truncation risk verification
β-Turn structural biology
Gly-Pro-Gly βII-turn conformation
Turn-mimetic SAR and interaction studies
Glyproline peptide synthesis
Boc-Gly-Pro stability to exopeptidases
Endopeptidase-cleavable linker validation
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